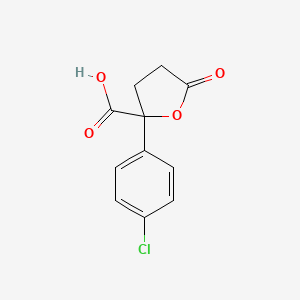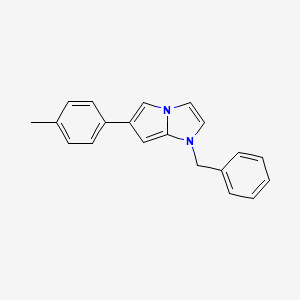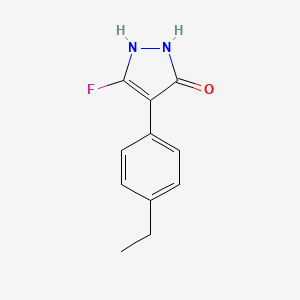
1H-Pyrrole-3-acetic acid, 1-(4-chloromethyl)-2-methyl-5-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-acetic acid, 1-(4-chloromethyl)-2-methyl-5-(4-methylphenyl)- is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-acetic acid, 1-(4-chloromethyl)-2-methyl-5-(4-methylphenyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, the pyrrole ring can be formed through a condensation reaction with an amine.
Introduction of Substituents: The chloromethyl, methyl, and methylphenyl groups can be introduced through various substitution reactions. For example, chloromethylation can be achieved using formaldehyde and hydrochloric acid, while methylation can be done using methyl iodide and a base.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-acetic acid, 1-(4-chloromethyl)-2-methyl-5-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-3-acetic acid: A simpler analog without the additional substituents.
1-(4-Chloromethyl)-2-methyl-5-phenylpyrrole: Similar structure but lacks the acetic acid group.
2-Methyl-5-(4-methylphenyl)pyrrole: Lacks the chloromethyl and acetic acid groups.
Uniqueness
1H-Pyrrole-3-acetic acid, 1-(4-chloromethyl)-2-methyl-5-(4-methylphenyl)- is unique due to its specific combination of substituents, which can confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
42780-06-3 |
|---|---|
Molecular Formula |
C20H18ClNO2 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-2-methyl-5-(4-methylphenyl)pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C20H18ClNO2/c1-13-3-5-15(6-4-13)19-11-16(12-20(23)24)14(2)22(19)18-9-7-17(21)8-10-18/h3-11H,12H2,1-2H3,(H,23,24) |
InChI Key |
XMZIJZRQONCISB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Cl)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


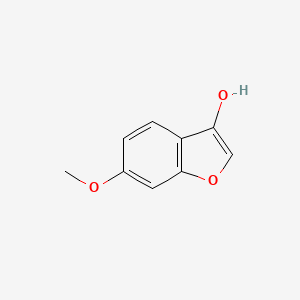
![2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol](/img/structure/B12874895.png)
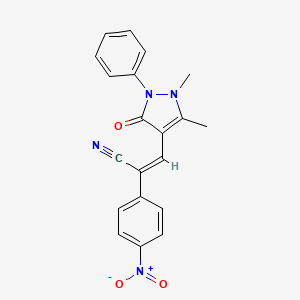
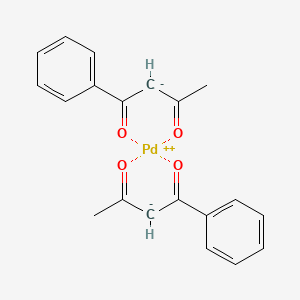
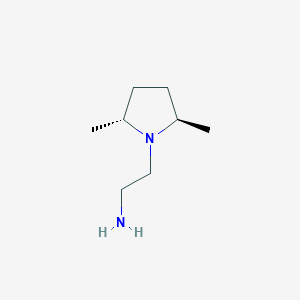
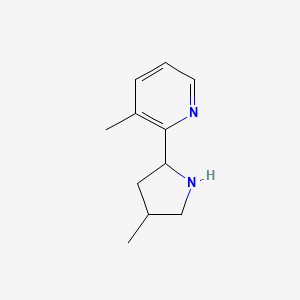
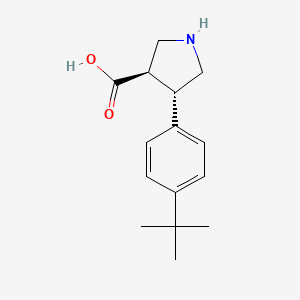
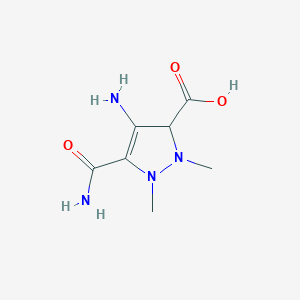
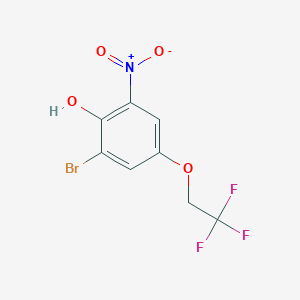
![5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12874940.png)
